![molecular formula C8H4N2O4 B2889864 Benzo[1,2-d:4,5-d']bisoxazole-2,6(3H,7H)-dione CAS No. 1355659-63-0](/img/structure/B2889864.png)
Benzo[1,2-d:4,5-d']bisoxazole-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is a chemical compound that has been used in the preparation of high-performance polyimide fibers . It has a symmetric structure and 2,6-benzobisoxazole units, which lead to a high crystallinity and the improvement in inflexibility of polymer backbone .
Synthesis Analysis
The synthesis of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione involves a two-step wet-spinning method . An effective and clean new aerobic approach for the synthesis of 2,6-disubstituted benzobisoxazole by using a one-pot reaction of an organic aminoxyl radical as the catalyst has also been reported .Molecular Structure Analysis
The molecular structure of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is based on a central benzo[1,2-d:4,5-d’]bisoxazole moiety . The lengths of cruciforms’ x - and y -axes, as well as their terminal substituents, were varied .Physical and Chemical Properties Analysis
The physical properties of Benzo[1,2-d:5,4-d’]bisoxazole,2,6-dimethyl- include: ACD/LogP: 1.43; #H bond acceptors: 4; #H bond donors: 0; #Freely Rotating Bonds: 0; Polar Surface Area: 52.06 Å 2; Index of Refraction: 1.657; Molar Refractivity: 52.36 cm 3; Molar Volume: 142.2 cm 3; Polarizability: 20.76×10 -24 cm 3; Surface Tension: 54.4 dyne/cm; Density: 1.322 g/cm 3; Flash Point: 140.2 °C; Enthalpy of Vaporization: 52.33 kJ/mol; Boiling Point: 304.7 °C at 760 mmHg; Vapour Pressure: 0.00155 mmHg at 25 °C .Wissenschaftliche Forschungsanwendungen
Optical and Electronic Properties
Research into the optical and electronic properties of aryl-substituted benzobisoxazoles demonstrates their potential in tuning band gaps and molecular orbitals. Structural modifications to benzobis(oxazole) compounds allow for alterations in the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and band gaps. These modifications provide a pathway to engineer materials for specific optoelectronic applications (Tlach et al., 2013).
Organic Photovoltaics
The development of nitrogen-substituted organic photovoltaic donor copolymers demonstrates the versatility of benzobisoxazole derivatives. By synthesizing a nitrogen-substituted version of a highly efficient organic photovoltaic donor copolymer, researchers have shown improvements in molecular and electronic structure, indicating a promising route for enhancing the performance of organic photovoltaic materials (Tam & Lin, 2016).
Near-IR Emission Enhancement
A bis(benzoxazole) derivative with metal-chelating ligands exhibits a significant fluorescence turn-on effect upon binding to zinc, leading to near-infrared emission. This property can be exploited in the development of near-IR emitting materials and sensors, highlighting the potential of benzobisoxazole derivatives in photonic applications (Xu & Pang, 2010).
Organic Thin-Film Transistors
Benzobisoxazole-based novel conjugated polymers have been developed for use in organic thin-film transistors (OTFTs). These polymers demonstrate significant potential due to their high solubility, ease of synthesis, and the ability to tune electronic properties for improved device performance. Specifically, polymers with non-alkylated thiophene π-spacer showed remarkably higher hole mobility, indicating their potential in enhancing the efficiency of OTFTs (Jeong et al., 2023).
Antifungal and Antiproliferative Agents
Benzo[d]oxazole-4,7-diones have shown promising in vitro antifungal activity, suggesting their potential as antifungal agents. This demonstrates the broader applicability of benzobisoxazole derivatives in medical research and pharmaceutical development (Ryu et al., 2009). Additionally, 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids have exhibited significant in vitro antiproliferative activity, indicating their potential as a basis for developing new anticancer agents (Molinari et al., 2015).
Wirkmechanismus
Target of Action
It’s known that this compound is used in the generation of deep blue oled materials , suggesting that its targets could be related to light-emitting diode technology.
Mode of Action
Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is a cross-conjugated small molecule based on a central benzo bisoxazole moiety . It possesses semi-independently tunable HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels . This tunability allows for the manipulation of the molecule’s electronic properties, which is crucial for its role in OLED materials .
Pharmacokinetics
, it’s known that the molecules based on this compound are thermally stable, with 5% weight loss occurring well above 350 °C. This suggests that the compound has high stability, which could impact its bioavailability.
Result of Action
The primary result of the action of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is the generation of deep blue emission in OLED materials . The molecules exhibit blue emission in solution ranging from 433–450 nm . This demonstrates the potential of this compound as an emitter for developing high-performance deep blue OLEDs .
Action Environment
The action of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione can be influenced by various environmental factors. For instance, its thermal stability suggests that it can withstand high temperatures .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione are intriguing. It has been found to interact with enzymes, proteins, and other biomolecules . These interactions are believed to be facilitated by weak [C–H⋯O] hydrogen bonds, which play a critical role in the assembly of benzo [1,2-d:4,5-d′]bisoxazole cruciforms into supramolecular sheets .
Cellular Effects
Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione has been observed to have significant effects on various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of action of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is complex and multifaceted . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione within cells and tissues is a complex process . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3,7-dihydro-[1,3]oxazolo[5,4-f][1,3]benzoxazole-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-9-3-1-5-4(2-6(3)14-7)10-8(12)13-5/h1-2H,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMMKWQCKQBHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1OC(=O)N3)OC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

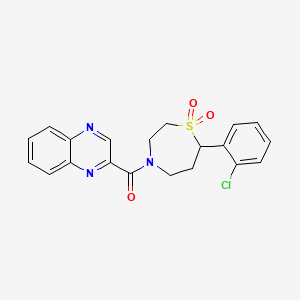
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889790.png)

![2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide](/img/structure/B2889793.png)


![3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2889797.png)
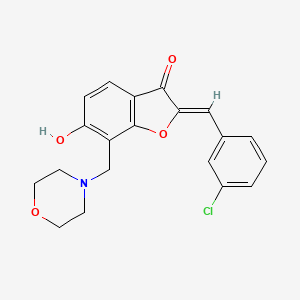
![N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889799.png)
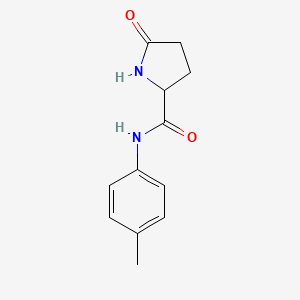
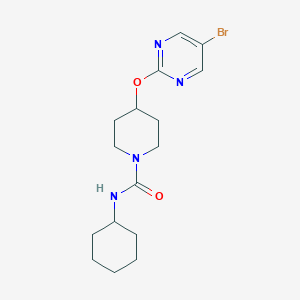
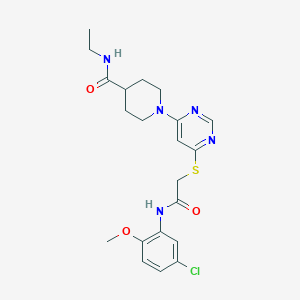
![N-(3-chloro-4-methylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2889804.png)
